molecular formula C11H11ClINO B8368464 2-(4-Chloro-2-iodophenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(4-Chloro-2-iodophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No. B8368464
M. Wt: 335.57 g/mol
InChI Key: SCUKEOWBHLCSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-iodophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C11H11ClINO and its molecular weight is 335.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-2-iodophenyl)-4,4-dimethyl-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-2-iodophenyl)-4,4-dimethyl-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11ClINO

Molecular Weight

335.57 g/mol

IUPAC Name

2-(4-chloro-2-iodophenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C11H11ClINO/c1-11(2)6-15-10(14-11)8-4-3-7(12)5-9(8)13/h3-5H,6H2,1-2H3

InChI Key

SCUKEOWBHLCSGU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=C(C=C2)Cl)I)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-iodobenzoic acid (10 g, 35.4 mmol) in dry dichloromethane (100 mL) was added DMF (4 drops) followed by addition of oxalyl chloride (4.65 mL, 53.1 mmol) drop wise at room temperature. The reaction mixture was stirred for 4 h then the solvent and excess reagents were evaporated by rotovap. The residue was dissolved in dry dichloromethane (80 mL), added a solution of 2-amino-2-methyl-1-propanol (7.9 g, 8.5 mL, 88.5 mmol) in dichloromethane (20 mL), and stirred at room temperature over night. The solvent was removed, the resulting residue was dissolved in ethyl acetate (200 mL), washed with water (100 mL), 1N HCl (3×100 mL), and brine (100 mL), dried over sodium sulfate, filtered and concentrated. The residue was dissolved in dry toluene (200 mL) and cooled to 0° C. Thionyl chloride (7.75 mL, 106.2 mmol) was added drop wise, stirred at 0° C. for 30 min, then room temperature for 3 h. The reaction mixture was diluted with ethyl acetate (400 mL) and poured into a stirred solution of saturated aqueous NaHCO3 (400 mL) portion wise (vigorous gas evolution). The two layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (120 g column, 0% ethyl acetate in hexanes to 60% ethyl acetate in hexanes) to give product (10.5 g, 88%). NMR (CDCl3) δ 8.04 (d, J=2.0 Hz, 1H), 7.67 (brs, 1H), 7.39 (dd, J=9.7, 1.5 Hz, 1H), 4.25 (s, 2H), 1.48 (s, 6H); MS EI m/z 336 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
7.75 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
88%

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